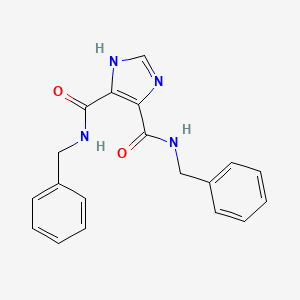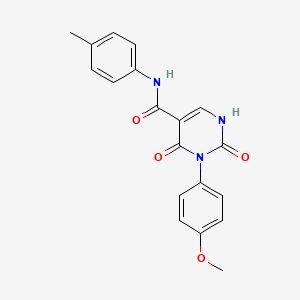![molecular formula C20H20ClN3O B11295325 2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B11295325.png)
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a piperidine ring and a chlorophenyl group, making it a unique structure with potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzimidazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or chlorophenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole involves its interaction with specific molecular targets in the body. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. The piperidine ring and chlorophenyl group contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-{1-[(2-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A similar compound with a different position of the chlorine atom on the phenyl ring.
2-{1-[(4-fluorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A fluorinated analog with potentially different pharmacological properties.
2-{1-[(4-methylphenyl)acetyl]piperidin-4-yl}-1H-benzimidazole: A methylated analog that may exhibit different biological activities.
Uniqueness
2-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-1H-benzimidazole is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the chlorophenyl group enhances its binding affinity to certain molecular targets, while the piperidine ring provides structural stability and flexibility.
特性
分子式 |
C20H20ClN3O |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C20H20ClN3O/c21-16-7-5-14(6-8-16)13-19(25)24-11-9-15(10-12-24)20-22-17-3-1-2-4-18(17)23-20/h1-8,15H,9-13H2,(H,22,23) |
InChIキー |
JBHLCEDURYBUFJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11295250.png)
![2,4-dichloro-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B11295265.png)
![4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11295269.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11295275.png)
![5-({[2-(2-hydroxyethoxy)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11295280.png)

![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11295290.png)
![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B11295294.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B11295300.png)

![N-(4-fluorophenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide](/img/structure/B11295311.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-3-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydropteridin-4-one](/img/structure/B11295312.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11295314.png)

